molecular formula C14H21NO5 B14635056 2,4-Dimethylpentan-2-ol;4-nitrobenzoic acid CAS No. 55705-65-2

2,4-Dimethylpentan-2-ol;4-nitrobenzoic acid

Cat. No.: B14635056
CAS No.: 55705-65-2
M. Wt: 283.32 g/mol
InChI Key: JFUQWQWQKNDQQR-UHFFFAOYSA-N
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Description

2,4-Dimethylpentan-2-ol: and 4-nitrobenzoic acid are two distinct organic compounds with unique properties and applications2,4-Dimethylpentan-2-ol is a tertiary alcohol with the molecular formula C7H16O 4-nitrobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H5NO4 . Both compounds are used in various scientific and industrial applications due to their distinct chemical properties.

Preparation Methods

2,4-Dimethylpentan-2-ol: can be synthesized through the reaction of 2-methylpropanal with isopropyl magnesium iodide, followed by hydrolysis . Industrial production methods typically involve the use of Grignard reagents and controlled reaction conditions to ensure high yield and purity.

4-nitrobenzoic acid: is commonly prepared by the oxidation of 4-nitrotoluene using oxidizing agents such as oxygen or dichromate . Another method involves the nitration of polystyrene followed by oxidation of the alkyl substituent . These methods provide high selectivity and yield, making them suitable for industrial-scale production.

Chemical Reactions Analysis

2,4-Dimethylpentan-2-ol: undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ketones or carboxylic acids under strong oxidizing conditions.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

    Dehydration: It can be dehydrated to form alkenes in the presence of acid catalysts.

4-nitrobenzoic acid: participates in several types of reactions:

Scientific Research Applications

2,4-Dimethylpentan-2-ol: is used in:

4-nitrobenzoic acid: finds applications in:

Mechanism of Action

2,4-Dimethylpentan-2-ol: exerts its effects primarily through its hydroxyl group, which can participate in hydrogen bonding and other interactions with various molecular targets. This makes it a versatile intermediate in organic synthesis.

4-nitrobenzoic acid: acts through its nitro and carboxyl groups, which can participate in a variety of chemical reactions. The nitro group is electron-withdrawing, making the compound more reactive towards nucleophiles .

Comparison with Similar Compounds

2,4-Dimethylpentan-2-ol: is similar to other tertiary alcohols like tert-butanol and 2-methyl-2-butanol . its unique structure provides different steric and electronic properties, making it suitable for specific applications .

4-nitrobenzoic acid: can be compared to other nitrobenzoic acids such as 2-nitrobenzoic acid and 3-nitrobenzoic acid . Its para-nitro group provides distinct reactivity and selectivity in chemical reactions .

These compounds’ unique properties and reactivities make them valuable in various scientific and industrial applications.

Properties

CAS No.

55705-65-2

Molecular Formula

C14H21NO5

Molecular Weight

283.32 g/mol

IUPAC Name

2,4-dimethylpentan-2-ol;4-nitrobenzoic acid

InChI

InChI=1S/C7H5NO4.C7H16O/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-6(2)5-7(3,4)8/h1-4H,(H,9,10);6,8H,5H2,1-4H3

InChI Key

JFUQWQWQKNDQQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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